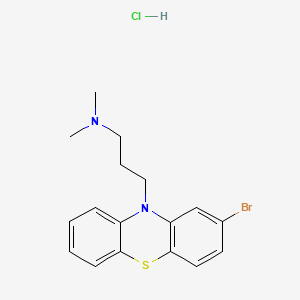
Brompromazina Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brompromazine Hydrochloride is a chemical compound with the molecular formula C17H19BrN2S.HCl and a molecular weight of 399.78 g/mol . It is a derivative of phenothiazine and is structurally related to other phenothiazine compounds. This compound is primarily used in biochemical research and has various applications in the field of medicine and chemistry.
Aplicaciones Científicas De Investigación
Brompromazine Hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Brompromazine Hydrochloride primarily targets dopamine receptors in the brain, specifically the D2 receptors. These receptors play a crucial role in modulating neurotransmission and are involved in various neurological processes, including mood regulation, motor control, and reward pathways .
Mode of Action
Brompromazine Hydrochloride acts as an antagonist at D2 dopamine receptors. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter responsible for transmitting signals between nerve cells. This blockade reduces the overactivity of dopamine pathways, which is often associated with psychotic symptoms such as hallucinations and delusions .
Biochemical Pathways
The inhibition of D2 receptors by Brompromazine Hydrochloride affects several biochemical pathways. The primary pathway involves the mesolimbic pathway, which is associated with the regulation of mood and behavior. By dampening dopamine activity in this pathway, the drug helps alleviate symptoms of psychosis. Additionally, it impacts the nigrostriatal pathway, which is involved in motor control, potentially leading to side effects such as extrapyramidal symptoms .
Pharmacokinetics
The pharmacokinetics of Brompromazine Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The drug is well-absorbed orally and undergoes extensive first-pass metabolism in the liver. It is widely distributed throughout the body, including the brain, where it exerts its therapeutic effects. The metabolism primarily occurs via hepatic enzymes, and the metabolites are excreted through urine. The bioavailability of Brompromazine Hydrochloride is influenced by its high first-pass metabolism, which can reduce the amount of active drug reaching systemic circulation .
Result of Action
At the molecular level, the antagonism of D2 receptors by Brompromazine Hydrochloride leads to a decrease in dopamine-mediated neurotransmission. This results in the reduction of psychotic symptoms, such as hallucinations and delusions. At the cellular level, the drug’s action can lead to changes in neuronal firing patterns and synaptic plasticity, contributing to its therapeutic effects .
Action Environment
The efficacy and stability of Brompromazine Hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications that induce or inhibit hepatic enzymes can alter its metabolism and bioavailability. Additionally, factors such as pH and temperature can affect the drug’s stability in storage and its absorption in the gastrointestinal tract. Understanding these factors is crucial for optimizing the therapeutic use of Brompromazine Hydrochloride .
Análisis Bioquímico
Biochemical Properties
Brompromazine Hydrochloride is involved in various biochemical reactions. It interacts with enzymes and proteins, playing a significant role in these interactions. For instance, it is known to be metabolized by cytochrome P450 isoenzyme 1A2 . The most thermodynamically and kinetically favorable metabolic pathway of Brompromazine Hydrochloride is N14-demethylation, followed by S5-oxidation .
Cellular Effects
Brompromazine Hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to block a variety of receptors in the brain, particularly dopamine receptors .
Molecular Mechanism
The mechanism of action of Brompromazine Hydrochloride involves its interactions at the molecular level. It acts as an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors .
Metabolic Pathways
Brompromazine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoenzyme 1A2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Brompromazine Hydrochloride involves the bromination of promazine, a phenothiazine derivative. The reaction typically occurs in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is carried out in an organic solvent like chloroform or dichloromethane at a temperature range of 0-25°C. The brominated product is then treated with hydrochloric acid to obtain Brompromazine Hydrochloride .
Industrial Production Methods: Industrial production of Brompromazine Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet the required quality standards .
Types of Reactions:
Oxidation: Brompromazine Hydrochloride undergoes oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Chloroform, dichloromethane, ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Amino or thiol-substituted phenothiazine derivatives.
Comparación Con Compuestos Similares
Promazine Hydrochloride: A phenothiazine derivative with similar antipsychotic properties but less potent than Brompromazine Hydrochloride.
Chlorpromazine Hydrochloride: Another phenothiazine derivative with a similar mechanism of action but different pharmacokinetic properties.
Promethazine Hydrochloride: A phenothiazine derivative primarily used as an antihistamine and antiemetic.
Uniqueness of Brompromazine Hydrochloride: Brompromazine Hydrochloride is unique due to its bromine substitution, which enhances its potency and alters its pharmacokinetic profile compared to other phenothiazine derivatives. This makes it a valuable compound for specific research applications and potential therapeutic uses .
Propiedades
IUPAC Name |
3-(2-bromophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFJFTNMIZQSPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
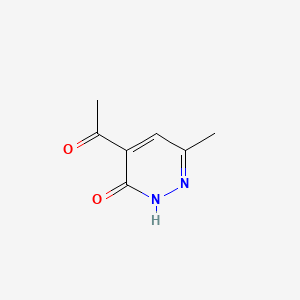
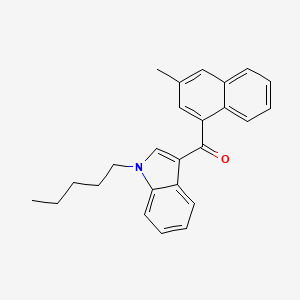
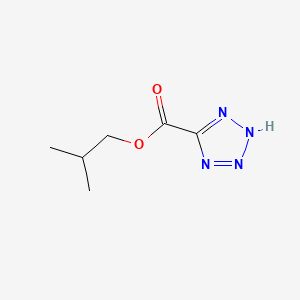

![3-(1H-Benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B588680.png)
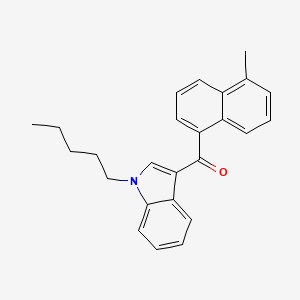
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)
![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)
![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)
